molecular formula C22H21ClN2O3S2 B3651049 2-(4-chloro-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide

2-(4-chloro-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide

Cat. No.: B3651049
M. Wt: 461.0 g/mol
InChI Key: OTYOVLSUSSADOS-UHFFFAOYSA-N
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Description

2-(4-chloro-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro-substituted aniline group, a methylsulfonyl group, and a phenylsulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Chloro-substituted Aniline Intermediate: This step involves the chlorination of aniline to produce 4-chloroaniline.

    Introduction of the Methylsulfonyl Group: The 4-chloroaniline is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-chloro-N-methylsulfonylaniline.

    Formation of the Phenylsulfanylmethyl Intermediate: This step involves the reaction of benzyl chloride with thiophenol to produce phenylsulfanylmethylbenzene.

    Coupling Reaction: Finally, the two intermediates are coupled together using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-(4-chloro-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfonamide group suggests potential interactions with proteins that contain sulfonamide-binding sites.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-methylsulfonylaniline: Shares the chloro-substituted aniline and methylsulfonyl groups.

    Phenylsulfanylmethylbenzene: Contains the phenylsulfanylmethyl group.

Uniqueness

2-(4-chloro-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S2/c1-30(27,28)25(20-13-9-18(23)10-14-20)15-22(26)24-19-11-7-17(8-12-19)16-29-21-5-3-2-4-6-21/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYOVLSUSSADOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)CSC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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